molecular formula C19H14BrClN2O2 B8563540 5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide

5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide

Cat. No. B8563540
M. Wt: 417.7 g/mol
InChI Key: PJXVXFMSGVGLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide is a useful research compound. Its molecular formula is C19H14BrClN2O2 and its molecular weight is 417.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-{[(4-chlorophenyl)methyl]oxy}-N-3-pyridinylbenzamide

Molecular Formula

C19H14BrClN2O2

Molecular Weight

417.7 g/mol

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H14BrClN2O2/c20-14-5-8-18(25-12-13-3-6-15(21)7-4-13)17(10-14)19(24)23-16-2-1-9-22-11-16/h1-11H,12H2,(H,23,24)

InChI Key

PJXVXFMSGVGLET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid pyridin-3-amine (99 mg, 1.05 mmol) was added in one charge to a stirred solution of 5-bromo-2-(4-chlorobenzyloxy)benzoic acid (may be prepared as described in Description 16, 180 mg, 0.53 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (121 mg, 0.63 mmol) and 1-Hydroxybenzotriazole (85 mg, 0.63 mmol) in DMF (15 ml) under nitrogen at 20° C. The reaction mixture was stirred at 20° C. for 16 h. The organic phase was washed with water (25 ml), extracted with ethyl acetate (3×30 ml), dried over sodium sulphate, evaporated in vacuo and purified by column chromatography (petroleum ether:ethyl acetate=1.5:1) to yield the title compound as a white solid. 200 mg.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
121 mg
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.